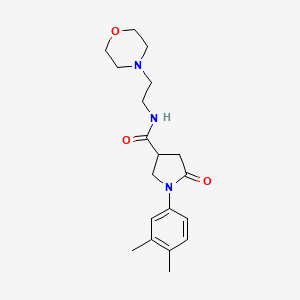![molecular formula C17H27N3O2 B5320866 1-cyclohexyl-4-[(5-isopropyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5320866.png)
1-cyclohexyl-4-[(5-isopropyl-3-isoxazolyl)carbonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclohexyl-4-[(5-isopropyl-3-isoxazolyl)carbonyl]piperazine, also known as CPP, is a chemical compound that has been widely used in scientific research for its various applications. CPP belongs to the class of piperazine derivatives and has been extensively studied for its pharmacological properties.
Wirkmechanismus
1-cyclohexyl-4-[(5-isopropyl-3-isoxazolyl)carbonyl]piperazine acts as a non-competitive antagonist of the NMDA receptor by binding to the receptor's ion channel and blocking the influx of calcium ions. This leads to a decrease in the excitatory neurotransmission mediated by the NMDA receptor. The inhibition of the NMDA receptor by this compound has been reported to have both beneficial and detrimental effects depending on the experimental context.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. The inhibition of the NMDA receptor by this compound has been reported to lead to a decrease in synaptic plasticity, which can have both beneficial and detrimental effects on learning and memory processes. Additionally, this compound has been reported to have anxiolytic and antipsychotic effects in animal models. However, the use of this compound in humans is limited due to its potential neurotoxicity and adverse effects on cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
1-cyclohexyl-4-[(5-isopropyl-3-isoxazolyl)carbonyl]piperazine has several advantages in lab experiments, including its potency and selectivity for the NMDA receptor, which makes it a valuable tool in the study of NMDA receptor-mediated processes. Additionally, this compound has a well-established synthesis method and can be easily obtained from commercial sources. However, the use of this compound in lab experiments is limited by its potential neurotoxicity and adverse effects on cognitive function, which can affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 1-cyclohexyl-4-[(5-isopropyl-3-isoxazolyl)carbonyl]piperazine. One potential direction is the development of novel NMDA receptor antagonists that have fewer adverse effects on cognitive function. Additionally, the role of this compound in the treatment of psychiatric disorders such as schizophrenia and anxiety disorders warrants further investigation. Finally, the use of this compound in combination with other pharmacological agents may provide insights into the complex interactions between different neurotransmitter systems.
Synthesemethoden
The synthesis of 1-cyclohexyl-4-[(5-isopropyl-3-isoxazolyl)carbonyl]piperazine involves the reaction between cyclohexylamine and 5-isopropyl-3-isoxazolylcarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperazine to yield this compound. The synthesis of this compound has been reported in various literature sources, and the purity and yield of this compound can be optimized by modifying the reaction conditions.
Wissenschaftliche Forschungsanwendungen
1-cyclohexyl-4-[(5-isopropyl-3-isoxazolyl)carbonyl]piperazine has been used in various scientific research studies due to its diverse pharmacological properties. This compound has been reported to act as a potent N-methyl-D-aspartate (NMDA) receptor antagonist, which makes it a valuable tool in the study of NMDA receptor-mediated processes. This compound has also been used as a tool to study the role of glutamate in synaptic plasticity and learning and memory processes. Additionally, this compound has been used as a tool to investigate the role of the dopaminergic system in reward-related behavior.
Eigenschaften
IUPAC Name |
(4-cyclohexylpiperazin-1-yl)-(5-propan-2-yl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-13(2)16-12-15(18-22-16)17(21)20-10-8-19(9-11-20)14-6-4-3-5-7-14/h12-14H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPUESOWRGHIAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NO1)C(=O)N2CCN(CC2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(benzyloxy)ethyl]-2-furamide](/img/structure/B5320784.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]-2,2-dimethylpropyl}methanesulfonamide](/img/structure/B5320813.png)
![4-methoxy-3-methyl-N-[1-methyl-2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5320820.png)
![4-[(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-(4-methylphenyl)acrylate](/img/structure/B5320828.png)


![N-[(5-chloro-3-methyl-2-phenyl-1H-indol-7-yl)methyl]-2-methylpyrimidine-5-carboxamide](/img/structure/B5320847.png)
![4-[(2-methyl-2-propen-1-yl)oxy]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5320854.png)
![4-[(2-chlorobenzyl)oxy]-3-ethoxybenzamide](/img/structure/B5320856.png)
![N-{[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)piperidin-3-yl]methyl}-N'-isopropylurea](/img/structure/B5320870.png)
![2-(4-fluorophenoxy)-N-[4-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5320878.png)
![11-(2,1-benzisoxazol-3-ylcarbonyl)-3,7-dimethyl-3,7,11-triazaspiro[5.6]dodecane](/img/structure/B5320883.png)
![5,6-dimethyl-3-(4-phenoxybutyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5320888.png)
